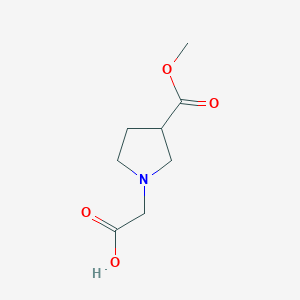
3-Ethyl-1-(oxan-4-yl)urea
Descripción general
Descripción
Molecular Structure Analysis
The 3-Ethyl-1-(oxan-4-yl)urea molecule contains a total of 28 bonds. There are 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 urea (-thio) derivative, and 1 ether (aliphatic) . It contains 16 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .Aplicaciones Científicas De Investigación
3-EOU has been studied extensively for its potential applications in scientific research. It has been used as a reagent in various reactions, including the synthesis of peptides, carbohydrates, and other organic compounds. Additionally, 3-EOU has been used in the synthesis of various drugs, including antibiotics, anti-inflammatory agents, and antiviral agents.
Mecanismo De Acción
The mechanism of action of 3-EOU is not completely understood, but it is believed to involve the formation of an activated intermediate, which then reacts with other molecules to form the desired product. It is also believed that 3-EOU can act as a catalyst for certain reactions, and it has been used in the synthesis of various drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-EOU are not yet fully understood. However, it has been shown to have some effects on the body, including the inhibition of certain enzymes and the modulation of certain pathways. It has also been shown to have anti-inflammatory and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-EOU in lab experiments include its low cost, its ease of synthesis, and its high reactivity. Additionally, it has been shown to be a useful reagent in various reactions, and it has been used in the synthesis of various drugs and other compounds. However, there are some limitations to using 3-EOU in lab experiments, such as its low solubility in water and its tendency to form byproducts.
Direcciones Futuras
There are a number of potential future directions for research into 3-EOU. These include further studies into its mechanism of action and its biochemical and physiological effects, as well as the development of more efficient synthesis methods. Additionally, further research could be carried out into the potential applications of 3-EOU in drug synthesis and other areas of scientific research. Finally, further studies could be conducted into the advantages and limitations of using 3-EOU in lab experiments.
Propiedades
IUPAC Name |
1-ethyl-3-(oxan-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-9-8(11)10-7-3-5-12-6-4-7/h7H,2-6H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIGNSZXIRCLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1469442.png)

![2-(4-chlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1469445.png)
![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1469446.png)

